![molecular formula C17H12FNO3 B2921631 N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide CAS No. 923164-11-8](/img/structure/B2921631.png)

N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

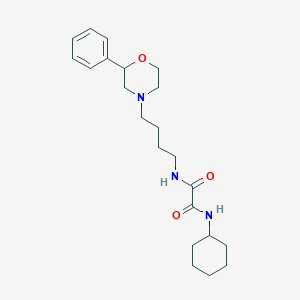

Synthesis Analysis

The synthesis of N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide involves several steps, including the introduction of the fluorine substituent, cyclization, and amide formation. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Further details on specific synthetic methods can be found in relevant literature .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemoselective Acetylation and Drug Synthesis

Chemoselective acetylation processes play a critical role in the synthesis of intermediate compounds for pharmaceutical applications, including antimalarial drugs. For instance, the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the precision in targeting specific functional groups essential in drug synthesis pathways (Magadum & Yadav, 2018).

Potential Antiplasmodial Properties

The exploration of novel compounds for their antiplasmodial properties reveals the potential of acetamide derivatives in treating malaria. A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides suggests their utility in combating Plasmodium falciparum, with insights into their mode of action through molecular docking against key enzymes (Mphahlele et al., 2017).

Bioactive Metabolite Formation

The metabolic conversion of pharmaceuticals in the nervous system, such as the formation of bioactive metabolites from acetaminophen, underscores the complex interactions within biological systems and the potential for targeted therapeutic applications. These pathways highlight the importance of understanding drug metabolism for effective therapeutic design (Högestätt et al., 2005).

Imaging and Diagnostic Applications

Radiolabeled compounds, such as 18F-labeled PET ligands, demonstrate the utility of acetamide derivatives in medical imaging. The evaluation of ligands like 18F-FEAC and 18F-FEDAC in imaging translocator protein (TSPO) expression in the brain offers a glimpse into the diagnostic potential of similar compounds in identifying and monitoring neurological conditions (Yui et al., 2010).

Photocatalytic Degradation

Research into the photocatalytic degradation of pollutants, such as acetaminophen, underscores the environmental applications of acetamide derivatives. The development of high-efficiency catalysts for degrading contaminants highlights the intersection of chemical research with environmental science and pollution management (Tao et al., 2015).

Future Directions

properties

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-13-15(21)9-17(22-16(13)8-11)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDMRXZAORZZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)

![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)

![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2921554.png)

![Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2921556.png)

![N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2921558.png)

![[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methylamine](/img/structure/B2921563.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2921571.png)